AS1842856

Description

Properties

IUPAC Name |

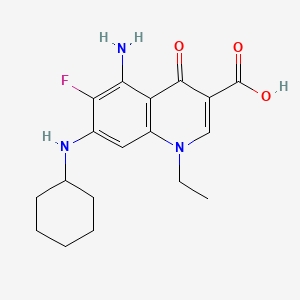

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMCHYGXXYBDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS1842856: A Selective FOXO1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

Abstract

AS1842856 is a potent and selective, cell-permeable small molecule inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor. FOXO1 is a key regulator of numerous cellular processes, including metabolism, cell cycle, apoptosis, and stress resistance. Dysregulation of FOXO1 activity is implicated in a variety of diseases, including metabolic disorders like type 2 diabetes and various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

Forkhead box O (FOXO) transcription factors are a family of proteins that act as downstream effectors of the insulin and growth factor signaling pathways.[1] Among the four members in mammals (FOXO1, FOXO3a, FOXO4, and FOXO6), FOXO1 is extensively studied for its pivotal role in glucose and lipid metabolism, as well as in the regulation of cell fate.[2][3] In the absence of insulin signaling, FOXO1 is active and translocates to the nucleus, where it promotes the transcription of genes involved in gluconeogenesis and cell cycle arrest.[3] Upon insulin stimulation, FOXO1 is phosphorylated by Akt, leading to its exclusion from the nucleus and subsequent degradation, thereby inhibiting its transcriptional activity.[4]

This compound was identified as a selective inhibitor of FOXO1 transcriptional activity.[5] It directly binds to the active, dephosphorylated form of FOXO1, preventing its interaction with DNA and subsequent gene transcription.[5] This inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of FOXO1 and a potential therapeutic agent for diseases driven by aberrant FOXO1 activity.

Chemical and Physical Properties

This compound is a quinolone derivative with the following properties:

| Property | Value | Reference |

| IUPAC Name | 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Molecular Formula | C₁₈H₂₂FN₃O₃ | |

| Molecular Weight | 347.38 g/mol | |

| CAS Number | 836620-48-5 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 5 mg/mL |

Mechanism of Action and Selectivity

This compound functions as a direct inhibitor of FOXO1. It selectively binds to the dephosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[5] It does not bind to the Ser256-phosphorylated, inactive form of FOXO1.[5]

Quantitative Inhibition Data

The inhibitory activity and selectivity of this compound have been characterized in various assays.

| Parameter | Value | Cell Line/System | Reference |

| FOXO1 IC₅₀ (Transcriptional Activity) | 33 nM | HepG2 cells | [5] |

| FOXO3a Inhibition (at 100 nM this compound) | 3% | HepG2 cells | [6] |

| FOXO4 Inhibition (at 100 nM this compound) | 20% | HepG2 cells | [6] |

| PEPCK mRNA Inhibition IC₅₀ | 37 nM | Fao cells | [7] |

| G6Pase mRNA Inhibition IC₅₀ | 130 nM | Fao cells | [7] |

| Glucose Production Inhibition IC₅₀ | 43 nM | Fao cells | [7] |

Off-Target Activity: GSK3 Inhibition

Recent studies have revealed that this compound also exhibits inhibitory activity against Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β).[8][9][10] A kinome scan demonstrated that at a concentration of 100 nM, this compound significantly inhibits GSK3A and GSK3B.[8]

| Kinase | % Inhibition (at 100 nM this compound) | Reference |

| GSK3A | >70% | [8] |

| GSK3B | >70% | [8] |

This off-target activity should be considered when interpreting experimental results, as GSK3 is also a key regulator of many cellular processes, including those influenced by FOXO1.

Signaling Pathways and Cellular Effects

This compound modulates several key signaling pathways through its inhibition of FOXO1.

Insulin Signaling and Glucose Metabolism

FOXO1 is a central node in the insulin signaling pathway, regulating hepatic glucose production. This compound mimics the effect of insulin by inhibiting FOXO1, leading to the downregulation of gluconeogenic genes such as G6Pase and PEPCK.[2]

Apoptosis in Cancer Cells

In certain cancer cell types, such as glioblastoma and basal-like breast cancer, FOXO1 can promote cancer cell survival. Inhibition of FOXO1 by this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes like FAS and BIM.[11][12][13]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Western Blotting for Phosphorylated FOXO1

This protocol is for the detection of phosphorylated FOXO1 in cell lysates.

5.1.1. Nuclear and Cytoplasmic Extraction [7][14][15][16][17]

-

Harvest approximately 4 x 10⁷ cells by centrifugation at 1000 rpm for 5 minutes.

-

Wash the cell pellet gently with ice-cold PBS.

-

Resuspend the pellet in 5 pellet volumes of cytoplasmic extraction (CE) buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 3 minutes to lyse the cell membrane.

-

Centrifuge at 1000-1500 rpm for 4 minutes at 4°C. The supernatant contains the cytoplasmic extract.

-

Wash the nuclear pellet with CE buffer without NP-40.

-

Resuspend the nuclear pellet in 1 pellet volume of nuclear extraction (NE) buffer (20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH 8.0) with protease and phosphatase inhibitors.

-

Incubate on ice for 10 minutes with periodic vortexing.

-

Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant is the nuclear extract.

-

Determine protein concentration of both extracts using a Bradford assay.

5.1.2. Western Blot Procedure

-

Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FOXO1 (e.g., Ser256) and total FOXO1 overnight at 4°C. (Consult antibody datasheet for recommended dilution).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Clonogenic Assay

This assay assesses the effect of this compound on the long-term survival and proliferation of cancer cells.[11]

-

Plate single-cell suspensions of cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well, density should be optimized for each cell line).

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO).

-

Incubate the plates for 7-14 days, depending on the cell line's growth rate, until visible colonies are formed.

-

Fix the colonies with a solution of 1:7 acetic acid/methanol.

-

Stain the colonies with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells).

In Vitro Kinase Assay for GSK3 Inhibition[9][19][20][21]

This assay measures the inhibitory effect of this compound on GSK3 activity.

-

Prepare a reaction mixture containing recombinant GSK3β enzyme, a specific substrate (e.g., a phosphopeptide), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

Add varying concentrations of this compound or a known GSK3 inhibitor (e.g., CHIR-99021) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (at a concentration close to its Km for GSK3β).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay), which correlates with kinase activity.

-

Calculate the IC₅₀ value for this compound.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of FOXO1, a critical transcription factor in metabolism and cancer. Its ability to modulate key signaling pathways, such as insulin signaling and apoptosis, makes it an invaluable tool for researchers. The discovery of its off-target effects on GSK3 highlights the importance of comprehensive inhibitor characterization. Future research should continue to explore the therapeutic potential of this compound in various disease models, taking into account its dual inhibitory activity. The detailed protocols and data presented in this guide are intended to support and accelerate these research endeavors.

References

- 1. FoxO integration of insulin signaling with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FoxO1 integrates insulin signaling to VLDL production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 7. biomol.com [biomol.com]

- 8. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound as a novel small-molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 15. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. bitesizebio.com [bitesizebio.com]

The Role of AS1842856 in Autophagy Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856 is a potent and selective small molecule inhibitor of the transcription factor Forkhead Box O1 (FOXO1). Emerging evidence has highlighted a significant role for this compound in the suppression of autophagy, a fundamental cellular process for degradation and recycling of cellular components. This technical guide provides an in-depth overview of the mechanism of action of this compound in autophagy modulation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting the FOXO1-autophagy axis.

Introduction to this compound and Autophagy

Autophagy is a highly conserved catabolic process that plays a critical role in cellular homeostasis by degrading and recycling damaged organelles and long-lived proteins. The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with the lysosome to form an autolysosome, where the contents are degraded. Dysregulation of autophagy has been implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

This compound is a cell-permeable compound that has been identified as a specific inhibitor of FOXO1, a key transcription factor that integrates insulin signaling with the regulation of various cellular processes, including metabolism, cell cycle, and stress resistance.[1] Notably, this compound has been shown to suppress autophagy, positioning it as a valuable tool for studying the role of FOXO1 in this pathway and as a potential therapeutic agent for diseases where autophagy is aberrantly upregulated.

Mechanism of Action: Inhibition of FOXO1-Mediated Autophagy

This compound exerts its autophagy-suppressive effects by directly inhibiting the transcriptional activity of FOXO1.[1] FOXO1, upon activation, translocates to the nucleus and binds to the promoter regions of a multitude of autophagy-related genes (ATGs), thereby driving their expression and promoting autophagic activity.

This compound directly binds to the active, unphosphorylated form of FOXO1, preventing its interaction with DNA and subsequent transactivation of target genes.[1] This leads to a downstream reduction in the expression of essential autophagy proteins, ultimately resulting in the suppression of the autophagic process.

Key FOXO1 Target Genes in Autophagy

Several key genes involved in different stages of the autophagy pathway are under the transcriptional control of FOXO1. By inhibiting FOXO1, this compound effectively downregulates the expression of these genes, leading to a comprehensive suppression of autophagy. These target genes include:

-

MAP1LC3B (LC3B): Encodes a crucial protein for autophagosome elongation and maturation.

-

GABARAPL1: A member of the Atg8 family, involved in autophagosome biogenesis.[2]

-

BECN1 (Beclin 1): A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.

-

ATG12: An ubiquitin-like protein that conjugates with ATG5, forming a complex necessary for autophagosome elongation.

-

BNIP3: A pro-autophagic protein that can induce autophagy, particularly mitophagy (the selective degradation of mitochondria).

Quantitative Data on this compound-Mediated Autophagy Suppression

The inhibitory effect of this compound on autophagy has been quantified in various cellular and in vivo models. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Cell/System | Reference |

| IC50 for FOXO1 Inhibition | 33 nM | In vitro | [1] |

| Effective Concentration | 0.1 µM | 3T3-L1 adipocytes | [3] |

| Effective Concentration | 1.0 µM | 3T3-L1 preadipocytes | [1] |

Table 1: Potency and Effective Concentrations of this compound

| Experimental Model | This compound Concentration | Effect on Autophagy Markers | Reference |

| 3T3-L1 adipocytes | 0.1 µM | Attenuated p62 degradation | [3] |

| db/db mice | Not specified | Decreased LC3-II/LC3-I ratio in heart tissue | [4] |

| Adipose tissue explants | Not specified | Increased p62 levels, indicating autophagy suppression | [3] |

Table 2: Effects of this compound on Autophagy Markers

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on autophagy.

Western Blotting for LC3-II and p62/SQSTM1

Western blotting is a standard technique to monitor autophagy by detecting changes in the levels of key autophagy-related proteins, namely the conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II, and the degradation of the autophagy receptor p62/SQSTM1.

Materials:

-

Cells or tissue lysates treated with this compound or vehicle control.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 4-20% gradient gels).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-LC3B (1:1000 dilution).

-

Mouse anti-p62/SQSTM1 (1:1000 dilution).

-

Mouse anti-β-actin (1:5000 dilution, as a loading control).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy suppression.

Immunofluorescence for LC3 Puncta Formation

Immunofluorescence microscopy allows for the visualization and quantification of autophagosomes, which appear as distinct puncta when stained for LC3.

Materials:

-

Cells grown on coverslips and treated with this compound or vehicle control.

-

4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: Rabbit anti-LC3B (1:200 dilution).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

Fluorescence microscope.

Protocol:

-

Cell Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Repeat the washing step.

-

Blocking: Block the cells with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Counterstaining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as green puncta. Quantify the number of LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the control indicates autophagy suppression.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involved in this compound-mediated autophagy suppression.

Caption: Mechanism of this compound-mediated autophagy suppression via FOXO1 inhibition.

Caption: Experimental workflow for assessing autophagy by Western blotting.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FOXO1-mediated cellular processes, including autophagy. Its ability to potently and selectively inhibit FOXO1 provides a means to dissect the intricate signaling networks that govern autophagy. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies of autophagy and related diseases. Further research is warranted to fully elucidate the therapeutic potential of targeting the FOXO1-autophagy axis with inhibitors like this compound in various pathological contexts.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Insulin Inhibits Autophagy by Inhibiting the Binding of FoXO1 to the Promoter Region of GABARAPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FOXO3 induces FOXO1-dependent autophagy by activating the AKT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cell-Permeable Properties and Intracellular Activity of AS1842856

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor AS1842856, with a primary focus on its cell-permeable nature and its mechanism of action within the cellular environment. This compound is widely recognized as a potent, cell-permeable inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor, a key regulator of diverse cellular processes including metabolism, cell cycle, and apoptosis.[1][2][3] Its ability to cross the cell membrane is fundamental to its utility as a research tool and its potential therapeutic applications in diseases such as diabetes, obesity, and cancer.[2][4][5]

Cell Permeability of this compound

This compound is consistently described in scientific literature as a cell-permeable small molecule.[1][2] This characteristic is evidenced not by explicit permeability coefficient data, which is not extensively published, but by the wealth of experimental data demonstrating its activity in a variety of intact cell-based assays. The molecule's ability to elicit specific intracellular responses, such as inhibiting the transcriptional activity of nuclear factors and modulating cytoplasmic signaling cascades across numerous cell lines, serves as functional proof of its capacity to traverse the plasma membrane and reach its intracellular targets.[1][2][5]

Intracellular Mechanism of Action

Once inside the cell, this compound exerts its effects primarily by targeting key nodes in critical signaling pathways.

-

Primary Target: FOXO1: The principal mechanism of this compound is the direct binding to the active, dephosphorylated form of FOXO1.[1] This interaction allosterically inhibits the ability of FOXO1 to bind to its consensus DNA sequences, thereby blocking the transcription of its target genes.[6] It is highly selective for FOXO1, with significantly lower activity against other FOXO isoforms like FOXO3a and FOXO4.[1]

-

Secondary Target: GSK3: More recent investigations have revealed that this compound also functions as a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3).[4][7] This off-target activity contributes to its cytotoxic effects in certain cancer cells, particularly B-cell acute lymphoblastic leukemia (B-ALL), by leading to the stabilization of proteins like β-catenin (CTNNB1).[4]

Signaling Pathways Modulated by this compound

The intracellular engagement of FOXO1 and GSK3 by this compound results in the modulation of several downstream signaling pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of autoreactive CD4 T cells by FoxO1 signaling in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FOXO1 or not FOXO1: that is the question - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AS1842856: A Technical Analysis of its Impact on Gluconeogenesis and Glucose Metabolism

Executive Summary

AS1842856 is a potent, cell-permeable small molecule inhibitor of the Forkhead Box O1 (FoxO1) transcription factor.[1][2] FoxO1 is a critical downstream effector in the insulin signaling pathway and a key regulator of hepatic glucose production.[3][4] In states of insulin resistance and type 2 diabetes, elevated FoxO1 activity contributes significantly to hyperglycemia by promoting the expression of gluconeogenic enzymes.[5][6] this compound directly binds to the active, unphosphorylated form of FoxO1, inhibiting its transcriptional activity and subsequently suppressing hepatic gluconeogenesis.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its effects on glucose metabolism, quantitative efficacy data, and detailed experimental methodologies relevant to its study.

Introduction: FoxO1 in Glucose Homeostasis

The Forkhead Box O1 (FoxO1) transcription factor is a central node in the integration of insulin signaling with metabolic regulation.[7] In the liver, FoxO1 directly binds to the promoter regions of genes encoding key gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), driving their transcription.[4][7]

Under normal physiological conditions, insulin signaling leads to the activation of Akt (Protein Kinase B), which phosphorylates FoxO1.[4][8] This phosphorylation event promotes the translocation of FoxO1 from the nucleus to the cytoplasm, where it is sequestered and eventually degraded, thus terminating its transcriptional activity and suppressing hepatic glucose production.[4][8] In insulin-resistant states, this regulatory mechanism is impaired. FoxO1 remains dephosphorylated and active within the nucleus, leading to sustained expression of G6Pase and PEPCK and contributing to the excessive hepatic glucose output characteristic of type 2 diabetes.[6]

This compound: Mechanism of Action

This compound, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, functions as a direct inhibitor of FoxO1.[7][9] Unlike insulin, which promotes the nuclear exclusion of FoxO1, this compound acts by binding to the active (dephosphorylated) form of FoxO1 within the nucleus.[1][2] This binding is thought to interfere with the interaction between FoxO1 and its DNA binding sites on the promoters of target genes, thereby blocking FoxO1-mediated transactivation.[7][10]

Signaling Pathway

The inhibitory action of this compound occurs downstream of the canonical insulin-Akt signaling cascade. By directly targeting nuclear FoxO1, it effectively mimics the downstream effects of insulin on gluconeogenic gene expression, but through an insulin-independent mechanism.

Effects on Gluconeogenesis and Glucose Metabolism

By inhibiting FoxO1, this compound effectively suppresses hepatic gluconeogenesis.[9] This is achieved through the significant downregulation of G6Pase and PEPCK mRNA levels in liver cells.[7]

-

In Vitro: In rat hepatoma (Fao) cells, this compound inhibits glucose production and reduces the mRNA levels of key gluconeogenic enzymes in a dose-dependent manner.[1][2]

-

In Vivo: Oral administration of this compound to diabetic db/db mice leads to a marked decrease in fasting plasma glucose levels.[5][9] This effect is directly linked to the inhibition of hepatic gluconeogenic gene expression.[9] Notably, the compound does not significantly affect fasting glucose levels in normal mice, suggesting a primary effect on pathological, dysregulated gluconeogenesis.[9] Furthermore, treatment with this compound suppresses the rise in blood glucose following a pyruvate tolerance test, a direct measure of the body's capacity for gluconeogenesis.[4][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Assay System | IC₅₀ Value | Selectivity Profile (at 0.1 µM) | Citation(s) |

| FoxO1 Transactivation | HepG2 Reporter Assay | 33 nM | 70% inhibition of FoxO1 | [1][2][11] |

| FoxO3a Transactivation | HepG2 Reporter Assay | >1 µM | 3% inhibition of FoxO3a | [2][11] |

| FoxO4 Transactivation | HepG2 Reporter Assay | >1 µM | 20% inhibition of FoxO4 | [2][11] |

| Glucose Production | Rat Hepatoma (Fao) Cells | 43 nM | - | [2] |

| PEPCK mRNA Expression | Rat Hepatoma (Fao) Cells | 37 nM | - | [2] |

| G6Pase mRNA Expression | Rat Hepatoma (Fao) Cells | 130 nM | - | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose & Route | Treatment Duration | Key Outcomes | Citation(s) |

| Diabetic db/db Mice | 100 mg/kg, p.o. | 3 doses over 26 hours | Drastic decrease in fasting plasma glucose; Significant inhibition of hepatic G6Pase and PEPCK mRNA. | [2][9] |

| Normal & db/db Mice | Not specified | Acute | Suppressed plasma glucose increase during a pyruvate tolerance test. | [9] |

| Lean Mice | 30 µg/g (30 mg/kg), i.p. | Acute | Eliminated 5'-AMP-induced hepatic gluconeogenesis during a pyruvate tolerance test. | [4] |

Key Experimental Protocols

FoxO1 Transactivation Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on FoxO1 transcriptional activity.

-

Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used due to their relevance to liver metabolism.[1]

-

Methodology:

-

Cells are transiently co-transfected with a FoxO1 expression vector and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple insulin response elements (IREs), the DNA sequences to which FoxO1 binds.

-

Post-transfection, cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO). Insulin may be used as a positive control for FoxO1 inhibition.

-

After the incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

Hepatic Glucose Production Assay

-

Objective: To measure the direct effect of this compound on gluconeogenesis in a cellular model.

-

Cell Line: Rat hepatoma cells (e.g., Fao).[2]

-

Methodology:

-

Fao cells are seeded in culture plates and grown to confluence.

-

Cells are serum-starved for a defined period (e.g., 1-2 hours) to synchronize them.

-

The culture medium is replaced with a glucose-free medium (e.g., Krebs-Ringer bicarbonate buffer) containing gluconeogenic precursors, such as sodium lactate and sodium pyruvate.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4-8 hours).

-

At the end of the incubation, the medium is collected, and the concentration of glucose is measured using a commercially available glucose oxidase assay kit.

-

Results are normalized to the total cellular protein content in each well.

-

In Vivo Pyruvate Tolerance Test (PTT)

-

Objective: To assess the effect of this compound on in vivo hepatic gluconeogenesis.

-

Animal Model: Normal (e.g., ICR) or diabetic (e.g., db/db) mice.[4][9]

-

Methodology:

-

Mice are fasted overnight (e.g., 16-24 hours) to deplete glycogen stores, making blood glucose levels primarily dependent on gluconeogenesis.

-

A baseline blood glucose measurement is taken from the tail vein (Time 0).

-

This compound or a vehicle control is administered via the desired route (e.g., intraperitoneal injection, oral gavage).

-

After a short period to allow for drug absorption (e.g., 30-60 minutes), an intraperitoneal injection of sodium pyruvate (e.g., 2 g/kg body weight) is administered.[4]

-

Blood glucose levels are subsequently measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-pyruvate injection.

-

The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the total glucose excursion.

-

Considerations and Off-Target Effects

While this compound has been a valuable tool for studying FoxO1, it is crucial for researchers to be aware of potential limitations. Some studies have suggested that this compound may exert FoxO1-independent, or "off-target," effects.[12][13] For instance, one report indicated that this compound also possesses inhibitory activity against GSK3α/β.[9] Another study comparing this compound to a newer, more selective compound found that some effects of this compound persisted in FoxO1-deficient cells, confirming off-target activities.[12][13] These findings underscore the importance of using multiple validation methods, such as genetic knockdown or knockout of FoxO1, to confirm that an observed effect is truly mediated by FoxO1 inhibition.

Conclusion

This compound is a potent inhibitor of FoxO1 that effectively suppresses hepatic gluconeogenesis by downregulating the expression of G6Pase and PEPCK. Its ability to lower fasting blood glucose in diabetic animal models highlights the therapeutic potential of targeting FoxO1 for the treatment of type 2 diabetes.[5][9] The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals investigating the role of FoxO1 in metabolic disease and evaluating the therapeutic utility of its inhibitors. Future work should continue to focus on developing inhibitors with enhanced selectivity to minimize potential off-target effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Foxo1 Inhibitor, this compound - CAS 836620-48-5 - Calbiochem | 344355 [merckmillipore.com]

- 3. A Review of FoxO1-Regulated Metabolic Diseases and Related Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insulin-independent mechanism for transcriptional regulation of Foxo1 in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FoxO1 as a tissue-specific therapeutic target for type 2 diabetes [frontiersin.org]

- 6. FoxO1 as a tissue-specific therapeutic target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AS1842856: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1, this compound effectively blocks its transcriptional activity, leading to a range of biological effects.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts. Notably, recent studies have revealed that this compound also exhibits off-target activity as a direct inhibitor of glycogen synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [7] |

| CAS Number | 836620-48-5 | [3] |

| Molecular Formula | C₁₈H₂₂FN₃O₃ | [3] |

| Molecular Weight | 347.38 g/mol | [7] |

| SMILES | CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O | [7] |

| InChI | InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25) | [7] |

| Solubility | Soluble in DMSO (up to 5 mg/mL) | [7] |

| Storage | Store at -20°C | [2] |

Biological Activity and Quantitative Data

This compound is a cell-permeable inhibitor that potently blocks the transcriptional activity of Foxo1 with an IC₅₀ of 33 nM.[7] It demonstrates selectivity for Foxo1 over other Foxo isoforms, such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8] Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

In Vitro Activity

| Target/Process | Cell Line | Assay | IC₅₀ / Effect | Reference |

| Foxo1 | HepG2 | Luciferase Reporter Assay | 33 nM | [7] |

| Foxo3a | HepG2 | Luciferase Reporter Assay | > 1 µM | [2] |

| Foxo4 | HepG2 | Luciferase Reporter Assay | > 1 µM | [2] |

| Foxo1-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 70% inhibition at 100 nM | [7] |

| Foxo3-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 3% inhibition at 100 nM | [2] |

| Foxo4-mediated promoter activity | HepG2 | Luciferase Reporter Assay | 20% inhibition at 100 nM | [2] |

| PEPCK mRNA | Fao rat hepatoma | qRT-PCR | IC₅₀ = 37 nM | [7] |

| G6Pase mRNA | Fao rat hepatoma | qRT-PCR | IC₅₀ = 130 nM | [7] |

| Glucose Production | Fao rat hepatoma | Glucose Assay | IC₅₀ = 43 nM | [7] |

| GSK3β | - | In vitro kinase assay | IC₅₀ = 8.2 nM | [9] |

| Adipogenesis | 3T3-L1 | Oil Red O staining | Almost complete suppression at 1.0 µM | [8] |

| Apoptosis | Glioblastoma & Breast Cancer Cells | Annexin V/PI Staining | Increased apoptosis at 1 µM | [10] |

In Vivo Activity

| Animal Model | Treatment | Effect | Reference |

| Diabetic db/db mice | 100 mg/kg, p.o. | Drastic decrease in fasting plasma glucose | [3] |

| Normal and db/db mice | 100 mg/kg, p.o. | Suppression of pyruvate-induced hyperglycemia | [3] |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the PI3K/Akt/Foxo1 Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the phosphorylation and inactivation of Foxo1. This compound directly binds to the unphosphorylated, active form of Foxo1 in the nucleus, preventing its transcriptional activity and subsequent downstream effects on gluconeogenesis and apoptosis.

References

- 1. Targeting FoxO1 with this compound suppresses adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FoxO1 is a critical regulator of M2-like macrophages activation in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel forkhead box O1 inhibitors for treating type 2 diabetes: improvement of fasting glycemia in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AS1842856 on Adipogenesis and Fat Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856, a potent and selective inhibitor of the transcription factor Forkhead Box O1 (FoxO1), has emerged as a significant modulator of adipogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts fat cell differentiation. By targeting FoxO1, this compound orchestrates a downstream cascade of events that ultimately leads to the suppression of adipogenesis. This is primarily achieved through the downregulation of key adipogenic regulators, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and a subsequent reduction in the expression of mitochondrial proteins essential for adipocyte maturation. Furthermore, this compound has been shown to influence autophagy and the formation of lipid droplets. This guide will detail the experimental protocols used to elucidate these effects and present the quantitative data that substantiates the inhibitory role of this compound in fat cell development. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, obesity, and drug discovery.

Introduction

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a fundamental biological process that plays a crucial role in energy homeostasis. Dysregulation of adipogenesis is a hallmark of obesity and associated metabolic disorders, including type 2 diabetes. The Forkhead Box O1 (FoxO1) transcription factor is a key regulator of numerous cellular processes, including metabolism, cell cycle, and apoptosis. In the context of adipogenesis, FoxO1's role is complex, acting as both a positive and negative regulator at different stages of differentiation.

This compound has been identified as a potent and selective small molecule inhibitor of FoxO1, with an IC50 of 33 nM.[1] Its ability to specifically target FoxO1 makes it an invaluable tool for dissecting the intricate role of this transcription factor in adipogenesis. This guide will explore the multifaceted impact of this compound on fat cell differentiation, focusing on its mechanism of action, experimental validation, and the quantitative effects observed on key molecular markers.

Mechanism of Action of this compound in Adipogenesis

The primary mechanism by which this compound inhibits adipogenesis is through the direct inhibition of FoxO1's transcriptional activity. This targeted inhibition sets off a signaling cascade that disrupts the normal progression of preadipocyte differentiation.

Downregulation of PPARγ

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is considered the master regulator of adipogenesis. Its expression is essential for the terminal differentiation of fat cells. Studies have shown that in fully differentiated, mature adipocytes, the expression of PPARγ is approximately 10-fold greater than in pre-adipocytes.[2] Treatment of preadipocytes with this compound during differentiation leads to a significant suppression of PPARγ expression.[2] This loss of PPARγ function is a major contributor to the this compound-induced inhibition of adipogenesis.[2]

Reduction of Mitochondrial Proteins

Mitochondrial biogenesis and function are critical for adipocyte differentiation and the metabolic activity of mature fat cells. This compound treatment has been demonstrated to interfere with mitochondrial protein expression. Specifically, the levels of mitochondrial complex I (C1) and complex III (C3) are substantially reduced in the presence of the inhibitor.[2] This impairment of mitochondrial machinery further contributes to the suppression of adipogenesis.

Modulation of Autophagy and Lipid Droplet Formation

Recent evidence suggests a role for the FoxO1-autophagy axis in regulating adipogenesis and lipid droplet (LD) growth. This compound has been shown to potently suppress autophagy and the expression of Fat Specific Protein 27 (FSP27), a key regulator of LD formation and growth.[3][4] In terminally differentiated adipocytes, this compound treatment leads to a significant reduction in FSP27 levels and smaller lipid droplet size.[3]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on adipogenesis have been quantified through various in vitro experiments. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Cell Line | Reference |

| FoxO1 | 33 nM | HepG2 | [1] |

Table 2: Effect of this compound on Adipogenic Markers

| Marker | Treatment | Effect | Cell Line | Reference |

| PPARγ | This compound (days 0-12) | Significantly suppressed | 3T3-L1 | [2] |

| Adiponectin | This compound (days 0-12) | Barely detected | 3T3-L1 | [2] |

| Mitochondrial Complex I (C1) | This compound | 24% reduction (P < 0.05) | 3T3-L1 | [2] |

| Mitochondrial Complex III (C3) | This compound | 46% reduction (P < 0.01) | 3T3-L1 | [2] |

| FSP27 | This compound | Potently suppressed | 3T3-L1 | [3] |

| Beclin 1 (Autophagy marker) | This compound | Lowered level | 3T3-L1 | [3] |

| p62 (Autophagy marker) | This compound | Increased abundance | 3T3-L1 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

The 3T3-L1 cell line is a widely used model for studying adipogenesis.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Differentiation: To induce differentiation, 3T3-L1 cells are grown to confluence. Two days post-confluence (Day 0), the medium is replaced with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maintenance: After 48 hours (Day 2), the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is refreshed every two days until the cells are fully differentiated (typically Day 8-12).

-

This compound Treatment: For inhibitor studies, this compound is added to the culture medium at the desired concentration at specified time points during the differentiation process.

The experimental workflow for 3T3-L1 differentiation and this compound treatment is outlined in the diagram below:

Oil Red O Staining for Lipid Accumulation

Oil Red O staining is a qualitative and quantitative method to assess the accumulation of lipid droplets in mature adipocytes.

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin for at least 1 hour.

-

Staining: The fixed cells are washed with water and then stained with a freshly prepared Oil Red O solution (0.5% Oil Red O in isopropanol, diluted with water) for 10-15 minutes.

-

Visualization: The cells are washed with water to remove excess stain and then visualized under a microscope. Lipid droplets will appear as red-stained vesicles.

-

Quantification: To quantify lipid accumulation, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.

Western Blot Analysis

Western blotting is used to determine the protein levels of key adipogenic markers.

-

Protein Extraction: Cells are washed with cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PPARγ, mitochondrial complex proteins, FSP27, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin.

Conclusion

This compound serves as a powerful chemical probe for investigating the role of FoxO1 in adipogenesis. The data clearly demonstrates that inhibition of FoxO1 by this compound potently suppresses fat cell differentiation. This is achieved through a multi-pronged mechanism involving the downregulation of the master adipogenic regulator PPARγ, the reduction of essential mitochondrial proteins, and the modulation of autophagy and lipid droplet formation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting the FoxO1 pathway in the context of obesity and metabolic diseases. The continued investigation into the effects of this compound will undoubtedly provide deeper insights into the complex regulatory networks governing adipogenesis.

References

- 1. Targeting FOXO1 as an option to treat obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FoxO1 antagonist suppresses autophagy and lipid droplet growth in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AS1842856 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856, a potent small molecule inhibitor, has emerged as a significant agent in cancer research, demonstrating the ability to induce apoptosis in a variety of cancer cell lines. Initially identified as a specific inhibitor of the Forkhead box protein O1 (FOXO1), recent evidence has unveiled its dual inhibitory action on Glycogen Synthase Kinase 3 (GSK3). This dual-targeting mechanism disrupts key cellular pathways, leading to the upregulation of pro-apoptotic genes and culminating in programmed cell death. This technical guide provides an in-depth analysis of the role of this compound in cancer cell apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The transcription factor FOXO1 is a critical regulator of numerous cellular processes, including cell cycle progression, metabolism, and apoptosis. In many cancers, the dysregulation of the PI3K/Akt signaling pathway leads to the phosphorylation and inactivation of FOXO1, thereby promoting cell survival and proliferation. This compound was developed as a specific inhibitor of FOXO1, preventing its interaction with DNA and subsequent transcriptional activity.[1]

Recent studies have expanded our understanding of this compound's mechanism of action, revealing its capacity to also inhibit GSK3, a key kinase involved in a multitude of cellular signaling pathways, including the Wnt/β-catenin pathway.[2] This dual inhibition of both FOXO1 and GSK3 by this compound presents a multi-pronged attack on cancer cell survival mechanisms, making it a compound of significant interest for therapeutic development.

This guide will explore the effects of this compound on various cancer types, including glioblastoma, breast cancer, and B-cell acute lymphoblastic leukemia, with a focus on its pro-apoptotic functions.

Data Presentation

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across various cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| BL-41 | Burkitt's Lymphoma | 40 | [1] |

| Namalwa | Burkitt's Lymphoma | 40 | [1] |

| B-ALL | B-cell Acute Lymphoblastic Leukemia | 8.2 | [2] |

Table 2: Effect of this compound on Colony Formation in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Reduction in Colony Formation (%) | Citation |

| MDA-MB-468 | Basal-like Breast Cancer | 1 µM this compound for 5 days | ~60% | [3] |

| BT549 | Basal-like Breast Cancer | 1 µM this compound for 5 days | ~75% | [3] |

| LN229 | Glioblastoma | 1 µM this compound for 5 days | ~50% | [3] |

| DBTRG | Glioblastoma | 1 µM this compound for 5 days | ~80% | [3] |

| A172 | Glioblastoma | 1 µM this compound for 5 days | ~70% | [3] |

| LN18 | Glioblastoma | 1 µM this compound for 5 days | ~60% | [3] |

Table 3: Induction of Apoptosis by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | % of Apoptotic Cells (Annexin V+) | Citation |

| LN229 | Glioblastoma | 1 µM this compound | ~25% | [4] |

| BT549 | Basal-like Breast Cancer | 1 µM this compound | ~30% | [4] |

| MDA-MB-468 | Basal-like Breast Cancer | 1 µM this compound | ~20% | [4] |

| A172 | Glioblastoma | 1 µM this compound | ~15% | [4] |

| DBTRG | Glioblastoma | 1 µM this compound | ~20% | [4] |

| LN18 | Glioblastoma | 1 µM this compound | ~18% | [4] |

Table 4: Upregulation of Pro-Apoptotic Genes by this compound

| Cell Line | Cancer Type | Treatment | Gene | Fold Change in Expression | Citation |

| BT549 | Basal-like Breast Cancer | 1 µM this compound for 48h | FAS | ~3.5 | [5] |

| BT549 | Basal-like Breast Cancer | 1 µM this compound for 48h | BIM | ~2.5 | [5] |

| MDA-MB-468 | Basal-like Breast Cancer | 1 µM this compound for 48h | FAS | ~2.0 | [5] |

| DBTRG | Glioblastoma | 1 µM this compound for 48h | FAS | ~4.0 | [5] |

| A172 | Glioblastoma | 1 µM this compound for 48h | BIM | ~3.0 | [5] |

| LN229 | Glioblastoma | 1 µM this compound for 48h | FAS | ~2.5 | [5] |

| LN18 | Glioblastoma | 1 µM this compound for 48h | BIM | ~2.0 | [5] |

Signaling Pathways

This compound induces apoptosis through a dual-inhibitory mechanism targeting both FOXO1 and GSK3. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, BT549, LN229)

-

Complete culture medium

-

This compound (solubilized in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 5-7 days, or until visible colonies are formed in the control wells.[3]

-

Aspirate the medium and gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and stain the colonies with 1 ml of Crystal Violet solution for 20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the percentage of colony formation relative to the vehicle control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot for Cleaved Caspase-3

This technique detects the activated form of caspase-3, a key executioner of apoptosis.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse cells and determine protein concentration using a standard assay (e.g., BCA).

-

Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for FAS and BIM

This method quantifies the mRNA expression levels of the pro-apoptotic genes FAS and BIM.

Materials:

-

RNA extracted from this compound-treated and control cells

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for FAS, BIM, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Extract total RNA from cells and assess its quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers for FAS, BIM, and the housekeeping gene.

-

Perform the qRT-PCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.[4]

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the dual inhibition of FOXO1 and GSK3. This multifaceted mechanism of action leads to the upregulation of pro-apoptotic genes such as FAS and BIM, resulting in the activation of the caspase cascade and subsequent cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to explore the full clinical utility of this compound in various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The FOXO1 inhibitor this compound triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of AS1842856 in Diabetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperglycemia in type 2 diabetes mellitus (T2DM) is largely driven by excessive hepatic glucose production. A key regulator of this process is the Forkhead Box O1 (FOXO1) transcription factor. In states of insulin resistance, FOXO1 becomes constitutively active, promoting the transcription of gluconeogenic genes. AS1842856 is a potent, cell-permeable small molecule inhibitor of FOXO1. By directly binding to and inhibiting the transcriptional activity of FOXO1, this compound effectively mimics a downstream effect of insulin signaling, leading to the suppression of hepatic gluconeogenesis. Preclinical studies in diabetic animal models have demonstrated that this compound can significantly lower fasting plasma glucose levels. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound functions as a direct antagonist of the FOXO1 transcription factor. Its primary mechanism involves binding to the active, unphosphorylated form of FOXO1, thereby inhibiting its ability to transactivate target genes.[1] In the context of diabetes, this action is particularly relevant to hepatic glucose metabolism.

Under normal physiological conditions, insulin signaling leads to the activation of Akt (Protein Kinase B), which then phosphorylates FOXO1.[2] This phosphorylation event causes FOXO1 to be exported from the nucleus to the cytoplasm, rendering it inactive and unable to promote gene transcription.[3] In insulin-resistant states, this signaling cascade is impaired, leading to the accumulation of active, non-phosphorylated FOXO1 in the nucleus.[4] Nuclear FOXO1 then drives the expression of key gluconeogenic enzymes, namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK) , resulting in increased hepatic glucose production.[5]

This compound circumvents the impaired upstream insulin signaling by directly targeting and inhibiting this nuclear FOXO1. This suppresses the transcription of G6Pase and PEPCK, leading to a reduction in hepatic glucose output and a subsequent lowering of blood glucose levels.[1][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity and Selectivity

| Parameter | Value | Cell Line / System | Reference |

|---|---|---|---|

| IC₅₀ (FOXO1) | 33 nM | Human FOXO1 Transactivation Assay | [1] |

| IC₅₀ (FOXO3a) | >1 µM | Human FOXO3a Transactivation Assay | N/A |

| IC₅₀ (FOXO4) | >1 µM | Human FOXO4 Transactivation Assay | N/A |

| FOXO1 Promoter Inhibition | ~70% decrease at 0.1 µM | HepG2 Cells | N/A |

| FOXO4 Promoter Inhibition | ~20% decrease at 0.1 µM | HepG2 Cells | N/A |

| FOXO3a Promoter Inhibition | ~3% decrease at 0.1 µM | HepG2 Cells | N/A |

Table 2: In Vivo Efficacy in Diabetic Models (db/db Mice)

| Parameter | Treatment Group | Result | Notes | Reference |

|---|---|---|---|---|

| Fasting Plasma Glucose | This compound | Drastic decrease | Compared to vehicle-treated db/db mice. | [1] |

| Fasting Plasma Glucose | This compound | No significant effect | In normal, non-diabetic mice. | [1] |

| Pyruvate Tolerance Test | this compound | Suppressed glucose increase | Demonstrates inhibition of hepatic gluconeogenesis. |[1] |

Experimental Protocols

In Vitro FOXO1 Transactivation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on FOXO1-mediated gene transcription.

-

Cell Line: Human Embryonic Kidney (HEK293) or Human Hepatoma (HepG2) cells.

-

Materials:

-

Expression vector for human FOXO1.

-

Reporter plasmid containing a luciferase gene driven by a promoter with multiple insulin response elements (IREs).

-

Control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell culture medium, fetal bovine serum (FBS), and transfection reagent.

-

This compound dissolved in DMSO.

-

Luciferase assay system.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Co-transfect cells with the FOXO1 expression vector, the IRE-luciferase reporter plasmid, and the normalization control plasmid.

-

After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

In Vivo Efficacy Study in db/db Mice

-

Objective: To evaluate the effect of oral administration of this compound on fasting blood glucose and hepatic gluconeogenesis in a genetic model of type 2 diabetes.

-

Animal Model: Male db/db mice (typically 8-10 weeks old), a model of obesity and insulin resistance.[1][4][5]

-

Materials:

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Oral gavage needles.

-

Glucometer and test strips.

-

Sodium pyruvate solution for Pyruvate Tolerance Test (PTT).

-

-

Procedure:

-

Acclimatize mice and measure baseline body weight and fasting blood glucose.

-

Randomly assign mice to vehicle or this compound treatment groups.

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle by oral gavage once daily for a specified period (e.g., 10-14 days).

-

Fasting Blood Glucose Measurement: After the treatment period, fast the mice for 16 hours (overnight) with free access to water. Measure blood glucose from a tail snip using a glucometer.

-

Pyruvate Tolerance Test (PTT):

-

Following the 16-hour fast, record the baseline (t=0) blood glucose level.

-

Administer an intraperitoneal (i.p.) injection of sodium pyruvate (e.g., 2 g/kg body weight).

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

The area under the curve (AUC) for glucose is calculated to assess the rate of hepatic glucose production.

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and harvest the liver. Snap-freeze the tissue in liquid nitrogen for subsequent analysis of G6Pase and PEPCK mRNA levels via qRT-PCR.

-

Potential and Limitations

This compound demonstrates significant therapeutic potential as an insulin-sensitizing agent that directly targets a core mechanism of hyperglycemia in T2DM—excessive hepatic glucose production. Its ability to act downstream of the primary defects in the insulin signaling cascade makes it an attractive candidate for development.

However, it is crucial to acknowledge potential limitations. Some studies suggest that this compound may have off-target effects, including the inhibition of Glycogen Synthase Kinase 3 (GSK3).[6][7][8] While GSK3 inhibition can also have glucose-lowering effects, this dual activity complicates the interpretation of its mechanism and necessitates careful evaluation of its selectivity and potential side effects in further studies.[9] One study noted that this compound exhibited significant FOXO1-independent effects, proposing another compound as a more selective tool for research.[10]

Conclusion

This compound is a potent inhibitor of FOXO1 that effectively reduces hepatic glucose production by suppressing the transcription of key gluconeogenic enzymes. Preclinical data strongly support its potential as a therapeutic agent for type 2 diabetes. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and build upon these promising findings. Future work should focus on confirming the in vivo efficacy across different diabetes models, thoroughly characterizing its pharmacokinetic and pharmacodynamic properties, and further elucidating the clinical relevance of its potential off-target activities.

References

- 1. researchgate.net [researchgate.net]

- 2. JCI - The forkhead transcription factor Foxo1 links insulin signaling to Pdx1 regulation of pancreatic β cell growth [jci.org]

- 3. Inactivation of hepatic Foxo1 by insulin signaling is required for adaptive nutrient homeostasis and endocrine growth regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FoxO1 as a tissue-specific therapeutic target for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting FoxO1 with this compound Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond FOXO1: this compound inhibits GSK3 to enhance cytotoxic effects in B-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The FOXO1 Inhibitor AS1842856: A Technical Guide to its Role in Cell Cycle Regulation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856 is a potent and selective small molecule inhibitor of the Forkhead box O1 (FOXO1) transcription factor, a key regulator of cellular processes including cell cycle progression, apoptosis, and metabolism. In the context of oncology, dysregulation of the FOXO1 signaling pathway is frequently observed, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of this compound on cell cycle regulation in cancer cells, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of FOXO1 inhibition in cancer.

Introduction to this compound and FOXO1

This compound is a cell-permeable compound that specifically inhibits the transcriptional activity of FOXO1 with a reported IC50 of 33 nM.[1][2][3] It acts by directly binding to the unphosphorylated, active form of FOXO1, thereby preventing its interaction with DNA and subsequent transactivation of target genes.[1][4][5] FOXO1, a member of the forkhead family of transcription factors, plays a pivotal role in integrating signals from various pathways, including the insulin/PI3K/AKT pathway, to control a wide array of cellular functions. In normal cells, FOXO1 can act as a tumor suppressor by promoting the expression of genes involved in cell cycle arrest and apoptosis. However, in certain cancer contexts, its activity can be subverted to promote cancer cell survival and proliferation.

Mechanism of Action: How this compound Modulates the Cell Cycle

This compound exerts its effects on cell cycle regulation primarily through the inhibition of FOXO1's transcriptional activity. This leads to alterations in the expression of key cell cycle regulatory proteins. In several cancer cell types, inhibition of FOXO1 by this compound has been shown to induce cell cycle arrest, predominantly at the G1/S or G2/M phase, depending on the cellular context.[6][7]

A key mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p16, p21, and p27.[7] These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs), which are essential for the progression through different phases of the cell cycle. For instance, the cyclin D1/CDK4/6 complex is crucial for the G1 to S phase transition, and its activity can be halted by these inhibitors.[6][8]

Furthermore, this compound has been observed to have effects beyond FOXO1 inhibition, including the direct inhibition of Glycogen Synthase Kinase 3 (GSK3).[9] This dual activity may contribute to its cytotoxic effects in certain cancers, such as B-cell acute lymphoblastic leukemia (B-ALL).[9][10]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (FOXO1 inhibition) | 33 nM | In vitro assay | [1][2][3] |

| IC50 (Cytotoxicity) | 34 nM | BCR::ABL1+ mouse pre-B cells | [9] |